BP13944

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

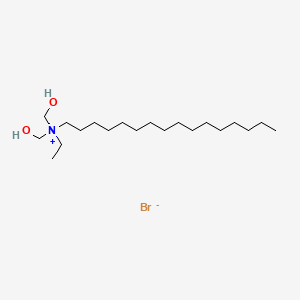

Molecular Formula |

C20H44BrNO2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

ethyl-hexadecyl-bis(hydroxymethyl)azanium bromide |

InChI |

InChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

CYOFBZRGYTVCGJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CC)(CO)CO.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

BP13944 mechanism of action against Dengue virus

An in-depth analysis of BP13944 reveals its potent and selective inhibitory effects against the Dengue virus (DENV), primarily targeting the viral NS2B/NS3 protease, a crucial enzyme for viral replication. This technical guide synthesizes the available data on this compound, offering researchers and drug development professionals a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

Evidence points to a specific interaction with the NS3 protease, as a consensus amino acid substitution, E66G, in the NS3 protease domain was identified in replicons that developed resistance to this compound.[1][2][3] This mutation conferred significant resistance to the compound, indicating that E66 is a critical residue for the inhibitory activity of this compound.[1][2] Interestingly, the E66 residue is located at the interface between the protease and helicase domains of the NS3 protein.[3] It is hypothesized that this compound may not bind directly to the active site of the protease but rather interferes with its function by binding to this interface.[3] This is further supported by the finding that this compound did not significantly inhibit the DENV NS3 helicase activity.[3]

This compound has demonstrated efficacy against all four serotypes of the Dengue virus.[3][4] However, it does not show inhibitory activity against the closely related Japanese Encephalitis Virus (JEV), highlighting its specificity for DENV.[3][4] The compound acts at a post-entry stage of the viral life cycle, effectively reducing viral RNA replication.[3][5]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay/System | Reference |

| EC50 | 1.03 ± 0.09 μM | DENV-2 Replicon Reporter Assay | [2][3][4] |

| CC50 | 72.40 ± 0.95 μM | Cytotoxicity Assay in BHK-21 cells | [3] |

| Selectivity Index (SI) | >70 | (CC50/EC50) | [3] |

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| DENV Serotype | Concentration of this compound | Effect | Reference |

| DENV-1 | 8 μM | Significant decrease in viral titer | [3] |

| DENV-2 | 8 μM | Significant decrease in viral titer | [3] |

| DENV-3 | 8 μM | Significant decrease in viral titer | [3] |

| DENV-4 | 8 μM | Significant decrease in viral titer | [3] |

| DENV-2 | 12 μM | >10,000-fold reduction in viral titer | [3] |

Table 2: Antiviral Activity of this compound Against Different DENV Serotypes

| Mutation | System | Fold Resistance to this compound | Reference |

| E66G | DENV replicon | 15.2 | [1][2] |

| E66G | Infectious DENV cDNA clone | 17.2 | [1][2] |

| E66G | Recombinant NS2B/NS3 protease | 3.1 | [1][2] |

Table 3: Resistance Profile of this compound

| Parameter | Condition | Fold Reduction in Positive-Strand Viral RNA | Reference |

| Viral RNA Levels | DENV-2 infection at MOI of 0.1 | 7 | [3] |

| Viral RNA Levels | DENV-2 infection at MOI of 1.0 | 17 | [3] |

Table 4: Effect of this compound on DENV-2 RNA Replication

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS)

-

Objective: To identify small-molecule inhibitors of DENV replication.

-

Methodology:

-

A stable BHK-21 cell line harboring a DENV-2 luciferase replicon was used.

-

60,000 small-molecule compounds were screened for their ability to inhibit luciferase expression, which is indicative of replicon replication.

-

Hits were identified as compounds that significantly reduced luciferase activity without causing significant cytotoxicity.

-

DENV Replicon Luciferase Reporter Assay

-

Objective: To determine the 50% effective concentration (EC50) of this compound.

-

Methodology:

-

The DENV-2 replicon-bearing BHK-21 cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of this compound.

-

After a 72-hour incubation period, cell viability was assessed, and luciferase activity was measured using a luminometer.

-

The EC50 value was calculated as the concentration of this compound that inhibited luciferase activity by 50%.

-

Cytotoxicity Assay

-

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

-

Methodology:

-

BHK-21 cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of this compound for 72 hours.

-

Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

The CC50 value was calculated as the concentration of this compound that reduced cell viability by 50%.

-

Virus Yield Reduction Assay

-

Objective: To confirm the antiviral activity of this compound against infectious DENV.

-

Methodology:

-

BHK-21 cells were infected with DENV (serotypes 1-4) or JEV at a specific multiplicity of infection (MOI).

-

Infected cells were treated with various concentrations of this compound.

-

After 72 hours of incubation, the culture supernatants were collected.

-

The viral titers in the supernatants were determined by plaque assay on BHK-21 cells.

-

RNA Quantification

-

Objective: To measure the effect of this compound on viral RNA synthesis.

-

Methodology:

-

BHK-21 cells were infected with DENV-2 and treated with this compound.

-

Total cellular RNA was extracted at 72 hours post-infection.

-

The levels of positive-strand DENV-2 RNA were quantified using real-time reverse transcription PCR (RT-qPCR).

-

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of action of this compound targeting the DENV NS2B/NS3 protease.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A novel dengue virus inhibitor, this compound, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

BP13944: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular Target Identification and Validation

The identification of DENV NS3 protease as the molecular target of BP13944 is supported by a robust body of evidence primarily derived from drug resistance studies and in vitro enzymatic assays.

Initial studies utilizing a stable cell line harboring a DENV-2 luciferase replicon identified this compound as an effective inhibitor of viral replication.[1][2][3] To pinpoint its molecular target, researchers selected for this compound-resistant replicon cells by serially passaging them in the presence of increasing concentrations of the compound.[1] Sequencing of the resistant viral RNA revealed a consensus amino acid substitution, E66G, located within the NS3 protease domain.[1][2]

The introduction of this E66G mutation into the DENV replicon, an infectious DENV cDNA clone, and recombinant NS2B/NS3 protease constructs conferred significant resistance to this compound, confirming that the NS3 protease is the direct target.[1][2][3] It is proposed that this compound exerts its inhibitory effect by binding to the interface between the protease and helicase domains of the NS3 protein, thereby affecting its function.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, demonstrating its effectiveness against DENV replication and the NS3 protease.

| Assay Type | Parameter | Value | Reference |

| DENV-2 Replicon Assay | EC50 | 1.03 ± 0.09 μM | [1][2][3] |

| Parental DENV-2 NS2B/NS3 Protease Assay | IC50 | 22.63 ± 0.74 μM | [1] |

| E66G Mutant DENV-2 NS2B/NS3 Protease Assay | IC50 | 71.10 ± 0.79 μM | [1] |

| This compound-Resistant Replicon Cells | EC50 | 13.93 ± 0.92 μM | [1] |

Signaling Pathway and Proposed Mechanism of Action

The Dengue virus life cycle relies on the proper functioning of the NS3 protease, which is responsible for cleaving the viral polyprotein into individual functional proteins. By inhibiting the NS3 protease, this compound disrupts this crucial step in the viral replication process.

Experimental Protocols

DENV Replicon-Based High-Throughput Screening

This assay was employed for the initial identification of this compound from a library of compounds.

Methodology:

-

A stable BHK-21 cell line containing a DENV-2 replicon with a luciferase reporter gene was used.[1]

-

60,000 small molecule compounds were screened for their ability to inhibit luciferase expression, which is indicative of viral replication.[1]

-

This compound was identified as a compound that significantly reduced luciferase activity without causing cytotoxicity.[1][2]

Drug Resistance Selection and Analysis

This experiment was crucial for identifying the specific molecular target of this compound.

Methodology:

-

DENV-2 replicon cells were cultured in the presence of G418 and increasing concentrations of this compound (from 1 to 5 μM).[1]

-

Control cells were maintained in the presence of DMSO.[1]

-

RNA from the resistant replicon cells was purified.[1]

-

Sequencing analysis was performed on individual clones derived from the resistant RNAs to identify mutations.[1][2]

-

A consensus amino acid substitution (E66G) in the NS3 protease domain was identified.[1][2]

Recombinant NS2B/NS3 Protease Inhibition Assay

This in vitro assay directly measured the inhibitory effect of this compound on the enzymatic activity of the NS3 protease.

Methodology:

-

Recombinant parental and E66G substitution NS2B/NS3 proteases were expressed and purified.[1]

-

The enzymatic activity of the proteases was measured in the presence of varying concentrations of this compound.[1]

-

IC50 values were calculated to determine the concentration of this compound required to inhibit 50% of the protease activity.[1]

Quantitative RT-PCR for Viral RNA Quantification

This method was used to assess the impact of this compound on viral RNA synthesis.

Methodology:

-

BHK-21 cells were treated with this compound (e.g., 12 μM) for 16 hours.[1]

-

The cells were then infected with DENV-2.[1]

-

Total RNA was isolated from the cells at 72 hours post-infection using a commercial kit (e.g., Qiagen RNeasy kit).[1]

-

The viral RNA was reverse transcribed to cDNA using a specific primer for the positive-sense viral RNA.[1]

-

Quantitative PCR was performed to determine the levels of viral RNA.[1]

Conclusion

The collective evidence from high-throughput screening, drug resistance studies, and enzymatic assays unequivocally identifies the Dengue virus NS3 protease as the molecular target of this compound. Its ability to inhibit all four serotypes of DENV highlights its potential as a broad-spectrum anti-dengue therapeutic agent. Further investigation into the precise binding mode of this compound on the NS3 protease will be instrumental in the development of next-generation inhibitors with improved potency and pharmacokinetic profiles.

References

- 1. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel dengue virus inhibitor, this compound, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Discovery and High-Throughput Screening of BP13944: A Technical Guide to a Novel Dengue Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of BP13944, a novel small-molecule inhibitor of the Dengue virus (DENV). The document details the high-throughput screening (HTS) campaign that led to its identification, the experimental protocols for its validation, and its mechanism of action targeting the viral NS2B/NS3 protease. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

Dengue virus, a mosquito-borne flavivirus, is a significant global health threat with millions of infections annually.[1][2][3][4] The lack of effective antiviral therapies necessitates the discovery of novel inhibitors. This compound emerged from a high-throughput screening of approximately 60,000 small molecules as a potent inhibitor of DENV replication.[1][2][3][4][5] It has been shown to be effective against all four serotypes of the virus by targeting the essential viral NS2B/NS3 protease.[2][3][5]

High-Throughput Screening and Discovery

This compound was identified through a cell-based high-throughput screening assay utilizing a stable baby hamster kidney (BHK-21) cell line harboring a DENV serotype 2 (DENV-2) Renilla luciferase replicon.[1][2][3][5] This system allows for the rapid assessment of viral replication by measuring luciferase activity.

HTS Assay Performance

The HTS assay was performed in a 96-well format and demonstrated robustness suitable for large-scale screening.

| Parameter | Value | Reference |

| Compounds Screened | ~60,000 | [1][5] |

| Initial Screening Concentration | 10 µM | [5] |

| Signal-to-Noise Ratio | 466.7 | [5] |

| Z' Value | 0.74 | [5] |

Quantitative Analysis of this compound Activity

Following its initial discovery, this compound was subjected to further quantitative analysis to determine its potency and efficacy.

| Assay | Metric | Value | Virus Serotype(s) | Reference |

| DENV-2 Replicon Assay | EC50 | 1.03 ± 0.09 µM | DENV-2 | [1][2][3][4][6] |

| Transient Replicon Assay (Parental) | EC50 | 0.76 ± 0.25 µM | DENV-2 | [2] |

| Transient Replicon Assay (E66G mutant) | EC50 | 11.54 ± 2.91 µM | DENV-2 | [2] |

| Virus Yield Reduction Assay | Viral Titer Reduction | >10,000-fold at 12 µM | DENV-2 | [5] |

| Resistance Fold-Change (Replicon) | Fold-Resistance | 15.2 | DENV-2 | [2][3][4] |

| Resistance Fold-Change (Infectious Clone) | Fold-Resistance | 17.2 | DENV-2 | [2][3][4] |

| Resistance Fold-Change (Recombinant Protease) | Fold-Resistance | 3.1 | DENV-2 | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

High-Throughput Screening with DENV Replicon Cells

This protocol describes the primary screening assay used to identify this compound.

Objective: To identify small molecule inhibitors of DENV replication.

Materials:

-

BHK-21 cell line containing a DENV-2 Renilla luciferase replicon

-

96-well microplates

-

Compound library (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the DENV-2 replicon-harboring BHK-21 cells into 96-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.

-

Compound Addition: Add the small molecule compounds from the library to the assay plates at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO vehicle control for 100% replication, and a known inhibitor as a positive control).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO control. Identify initial "hits" based on a predefined inhibition threshold.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an inhibitor.

Objective: To determine the antiviral efficacy of a compound against infectious DENV.

Materials:

-

BHK-21 cells

-

Dengue virus (all four serotypes)

-

This compound at various concentrations

-

96-well plates

-

Cell culture medium

-

Plaque assay materials (see section 4.3)

Procedure:

-

Cell Infection: Seed BHK-21 cells in 96-well plates. On the following day, infect the cells with DENV at a specific multiplicity of infection (MOI), for example, 0.1.

-

Compound Treatment: Immediately after infection, add this compound at a range of concentrations to the infected cells.

-

Incubation: Incubate the plates for 72 hours at 37°C.[2]

-

Supernatant Collection: Harvest the cell culture supernatant, which contains the progeny virus.

-

Virus Titration: Determine the viral titer in the collected supernatants using a plaque assay.

Plaque Assay

This is a standard method for quantifying infectious virus particles.

Objective: To determine the concentration of infectious virus particles (plaque-forming units, PFU/mL).

Materials:

-

LLC-MK2 cells (or other susceptible cell line)

-

24-well plates

-

Serial dilutions of virus-containing supernatant

-

Agarose or carboxymethylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed LLC-MK2 cells in 24-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with serial dilutions of the virus samples for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Plaque Counting: Count the number of plaques at a dilution that yields a countable number and calculate the viral titer in PFU/mL.

Resistance Analysis and Sequencing

This protocol is used to identify viral mutations that confer resistance to an antiviral compound.

Objective: To identify the mechanism of resistance to this compound.

Materials:

-

DENV-2 replicon cells

-

This compound

-

Cell culture medium

-

RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

DNA sequencing service or instrument

Procedure:

-

Selection of Resistant Replicons: Continuously culture the DENV-2 replicon cells in the presence of increasing concentrations of this compound.

-

RNA Extraction: Isolate total RNA from the resistant cell populations.

-

RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the viral genome suspected to be the target of the inhibitor (in this case, the NS3 protease domain).

-

Sequencing: Sequence the amplified PCR products to identify any nucleotide changes that result in amino acid substitutions compared to the wild-type sequence.

-

Confirmation: Introduce the identified mutation(s) into a wild-type replicon or infectious clone via site-directed mutagenesis to confirm that the mutation confers resistance to the compound.

Visualizing Pathways and Workflows

The following diagrams illustrate the key processes involved in the discovery and mechanism of action of this compound.

Caption: High-throughput screening and validation workflow for the discovery of this compound.

Caption: Role of NS2B/NS3 protease in the Dengue virus life cycle and the point of inhibition by this compound.

References

- 1. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A novel dengue virus inhibitor, this compound, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of NS2B-Mediated Activation of NS3pro in Dengue Virus: Molecular Dynamics Simulations and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of BP13944 Against Dengue Virus Serotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV), a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4), poses a significant global health threat. The absence of broadly effective antiviral therapies necessitates the discovery and development of novel inhibitors. This technical guide details the in vitro efficacy of BP13944, a small-molecule inhibitor identified through high-throughput screening. This compound has demonstrated potent and selective inhibitory activity against all four DENV serotypes. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the detailed experimental protocols used for its characterization, serving as a valuable resource for researchers in the field of antiviral drug development.

Introduction

Dengue virus infection is a major public health concern worldwide, with an estimated 25 to 100 million new infections occurring annually.[1][2][3] Currently, treatment for dengue is primarily supportive, as no specific antiviral drugs are available.[1][2][3] The development of a safe and effective antiviral that is active against all four DENV serotypes is a critical unmet medical need.

This compound, a quaternary ammonium salt, emerged as a promising candidate from a high-throughput screening of approximately 60,000 compounds using a stable cell line harboring a DENV serotype 2 (DENV-2) replicon.[1][2] This compound has been shown to effectively inhibit DENV replication in vitro with no detectable cytotoxicity.[1][2][3] This guide summarizes the key findings on the in vitro efficacy of this compound and provides detailed methodologies for its evaluation.

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified through various in vitro assays, demonstrating its potency against DENV.

Table 1: Potency of this compound in DENV-2 Replicon Assay

| Compound | Assay System | Cell Line | EC50 (μM) |

| This compound | DENV-2 Luciferase Replicon | BHK-21 | 1.03 ± 0.09 |

EC50 (50% effective concentration) represents the concentration of the compound that inhibits 50% of the replicon expression.[1][2][3]

Table 2: Inhibition of Viral Yield of all Four DENV Serotypes by this compound

| DENV Serotype | Treatment | Viral Titer Reduction (fold) |

| DENV-1 | 8 μM this compound | 457 |

| DENV-2 | 8 μM this compound | 14,333 |

| DENV-3 | 8 μM this compound | 801 |

| DENV-4 | 8 μM this compound | 3,826 |

Viral yield reduction was determined in BHK-21 cells infected at a multiplicity of infection (MOI) of 0.1 and treated with 8 μM this compound for 72 hours.[1]

Table 3: Reduction of DENV-2 Positive-Strand Viral RNA by this compound

| Multiplicity of Infection (MOI) | Treatment | Viral RNA Reduction (fold) |

| 0.1 | 12 μM this compound | 7 |

| 1.0 | 12 μM this compound | 17 |

BHK-21 cells were treated with 12 μM this compound for 16 hours prior to infection with DENV-2. Viral RNA levels were measured at 72 hours post-infection.[1]

Mechanism of Action

This compound is believed to exert its antiviral effect by targeting the DENV NS3 protease.[1][2][3] The NS3 protease is a crucial enzyme for viral replication, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.

Resistance studies have identified a consensus amino acid substitution, E66G, in the NS3 protease domain of this compound-resistant DENV-2 replicons.[1][2][3] The introduction of this E66G mutation into the DENV replicon, an infectious DENV cDNA clone, and recombinant NS2B/NS3 protease constructs conferred significant resistance to this compound (15.2-, 17.2-, and 3.1-fold, respectively).[1][2][3] The E66 residue is located at the interface between the protease and helicase domains of the NS3 protein, suggesting that this compound may interfere with the function of the NS3 protease by binding to this interface.[1]

References

- 1. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel dengue virus inhibitor, this compound, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

The Linchpin of Dengue Virus Replication: A Technical Guide to the NS2B/NS3 Protease

For Immediate Release

This whitepaper provides an in-depth technical guide on the crucial role of the NS2B/NS3 protease in the replication of the Dengue virus (DENV). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular intricacies of the NS2B/NS3 protease, offering a comprehensive overview of its function, structure, and its validation as a prime target for antiviral therapies.

Executive Summary

The Dengue virus, a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes (DENV1-4). The viral genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to release functional viral proteins. The viral NS2B/NS3 protease is responsible for the majority of these cleavages and is therefore absolutely essential for viral replication. This document outlines the molecular and structural biology of the NS2B/NS3 protease, details its enzymatic activity, and provides an overview of its role as a key target for the development of direct-acting antiviral agents.

The DENV Polyprotein and the Central Role of NS2B/NS3 Protease

The DENV genome is a single-stranded, positive-sense RNA molecule of approximately 11 kilobases. This RNA is translated into a polyprotein of about 3,400 amino acids, which is anchored in the endoplasmic reticulum (ER) membrane of the host cell. The processing of this polyprotein is a critical step in the viral life cycle. The viral NS2B/NS3 protease, a two-component enzyme, is responsible for cleaving the polyprotein at multiple sites on the cytoplasmic side of the ER membrane, releasing individual non-structural (NS) proteins that are vital for viral replication and assembly.[1][2]

The NS3 protein contains the serine protease domain at its N-terminus, characterized by a catalytic triad of His51, Asp75, and Ser135.[3][4] However, the protease activity of NS3 is entirely dependent on its interaction with the NS2B cofactor.[3][4][5] A central hydrophilic region of NS2B is essential for the proper folding and activation of the NS3 protease domain.[6]

Mechanism of NS2B/NS3 Protease Activation and Catalysis

The activation of the NS3 protease is a dynamic process involving a significant conformational change upon binding of the NS2B cofactor. In its inactive state, the NS3 protease domain is in an "open" conformation. The binding of the central hydrophilic region of NS2B induces a conformational change to a "closed," active state. In this closed conformation, the C-terminal part of the NS2B cofactor wraps around the NS3 protease core, forming a part of the substrate-binding site and properly orienting the catalytic triad for catalysis. This mechanism ensures that the protease is only active when correctly assembled, likely at the site of viral replication.

The catalytic mechanism of the NS2B/NS3 protease follows the canonical serine protease mechanism. The serine residue (Ser135) of the catalytic triad acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond of the substrate. This reaction is facilitated by the histidine (His51) and aspartate (Asp75) residues, which act as a general base and to orient the histidine residue, respectively.

Quantitative Analysis of NS2B/NS3 Protease Activity

The enzymatic activity of the DENV NS2B/NS3 protease has been characterized using various synthetic peptide substrates that mimic the natural cleavage sites in the viral polyprotein. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's efficiency.

| Substrate (Cleavage Site) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | DENV Serotype | Reference |

| Bz-Nle-Lys-Arg-Arg-AMC | 17.6 ± 1.1 | 0.045 ± 0.001 | 2557 | DENV2 | [7] |

| GRR-amc | 75 | - | - | DENV2 | [8] |

| Boc-Gly-Arg-Arg-AMC | 112 | - | - | DENV2 | [8] |

| eNS2B47NS3Pro | 38.32 ± 2.19 | - | - | DENV4 | [7] |

| bNS2B47NS3Pro | 20.71 ± 0.75 | - | - | DENV4 | [7] |

| gNS2B47NS3Pro | 18.36 ± 0.81 | - | - | DENV4 | [7] |

NS2B/NS3 Protease as a Drug Target

The essential role of the NS2B/NS3 protease in the DENV life cycle makes it an attractive target for the development of antiviral drugs. Inhibition of this protease would block the processing of the viral polyprotein, thereby preventing the formation of the viral replication complex and the production of new virus particles. Both orthosteric inhibitors, which bind to the active site, and allosteric inhibitors, which bind to other sites and modulate the enzyme's activity, are being explored.

A variety of inhibitors have been developed and characterized, with their potency typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Inhibitor | Type | IC₅₀ (µM) | Kᵢ (µM) | DENV Serotype(s) | Reference |

| Compound 2 | Competitive | 3.9 ± 0.6 | 4.0 ± 0.4 | DENV4 | [9] |

| Compound 14 | Competitive | - | 4.9 ± 0.3 | DENV4 | [9] |

| Compound 22 | Competitive | - | 3.4 ± 0.1 | DENV4 | [9] |

| Benzothiazole derivatives (e.g., Compound 3) | Noncompetitive | 5.0 ± 0.4 | - | DENV2 & DENV3 | |

| BP2109 | - | 15.43 ± 2.12 | - | DENV2 | [5] |

| Peptide-hybrid 32 | - | 2.5 ± 0.1 | - | DENV2 | |

| Inhibitor 33 | - | 3.32 ± 0.05 | 2.1 | DENV2 | |

| Phg analogue of compound 32 | - | 0.6 | - | DENV2 | |

| Compound 23 | Broad spectrum | ZIKV: 0.20 ± 0.01, DENV2: 0.59 ± 0.02, DENV3: 0.52 ± 0.06 | - | ZIKV, DENV2, DENV3 |

Experimental Protocols

Recombinant Expression and Purification of DENV NS2B/NS3 Protease

A common method for producing the NS2B/NS3 protease for in vitro studies involves the expression of a single-chain construct in Escherichia coli. In this construct, the hydrophilic cofactor domain of NS2B is connected to the N-terminus of the NS3 protease domain via a flexible glycine-serine linker.

Protocol:

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a His-tagged NS2B-NS3 single-chain construct.

-

Culture: Grow the transformed bacteria in a suitable medium (e.g., LB broth) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding a final concentration of 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to culture for several hours at a reduced temperature (e.g., 18-25°C).

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification and Storage: Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities. Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration and store at -80°C in a suitable buffer containing glycerol.

In Vitro NS2B/NS3 Protease Activity Assay (Fluorogenic Substrate)

This assay measures the cleavage of a synthetic peptide substrate that is linked to a fluorescent reporter molecule. Cleavage of the substrate by the protease results in an increase in fluorescence, which can be monitored over time.

Materials:

-

Purified recombinant DENV NS2B/NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 5 mM CHAPS)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Reaction Setup: In a 96-well black microplate, add the assay buffer.

-

Inhibitor Addition (for inhibition assays): Add the test compounds at various concentrations to the wells. Include a control with no inhibitor (e.g., DMSO vehicle).

-

Enzyme Addition: Add the purified NS2B/NS3 protease to each well to a final concentration of approximately 50-100 nM. Incubate for a short period at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate to a final concentration close to its Kₘ value.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots. For inhibition assays, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based DENV Replication Assay (Plaque Reduction Neutralization Test - PRNT)

This assay is used to quantify the inhibition of DENV replication in a cell culture system by measuring the reduction in the number of viral plaques formed in the presence of an inhibitor.

Materials:

-

Vero or BHK-21 cells

-

Dengue virus stock of known titer

-

Test compounds

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells) in 6- or 12-well plates and grow to confluence.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of DENV (e.g., 100 plaque-forming units). Incubate the virus-compound mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with an overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days to allow for plaque formation.

-

Staining and Counting: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The NS2B/NS3 protease is an indispensable enzyme for Dengue virus replication, making it a highly validated and promising target for the development of antiviral therapies. A thorough understanding of its structure, function, and enzymatic properties is critical for the rational design of potent and specific inhibitors. The experimental protocols and quantitative data presented in this technical guide provide a valuable resource for researchers and drug development professionals working to combat the global threat of Dengue fever. Continued efforts in this area are essential to develop effective treatments for this widespread and debilitating disease.

References

- 1. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Structural Insights into the Allosteric Inhibition of Dengue Virus Protease by BP13944

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Dengue virus (DENV) NS2B/NS3 protease is an essential enzyme for viral replication and a prime target for antiviral drug development. BP13944 is a novel small-molecule inhibitor of DENV, identified through high-throughput screening, that has demonstrated efficacy against all four serotypes of the virus.[1][2] This technical guide provides a comprehensive overview of the structural and molecular basis of the interaction between this compound and the DENV protease. Resistance to this compound has been mapped to a single amino acid substitution (E66G) in the NS3 protease domain, suggesting a unique allosteric mechanism of inhibition rather than direct binding to the active site.[1][2] This document details the quantitative data on this compound's antiviral activity, provides in-depth experimental protocols for key assays, and visualizes the proposed mechanism and experimental workflows. While a crystal structure of the this compound-DENV protease complex remains to be elucidated, this guide synthesizes the current knowledge to inform future structural studies and inhibitor design.

Introduction to this compound and the DENV Protease Target

The Dengue virus is a mosquito-borne flavivirus that poses a significant global health threat. The viral genome is translated into a single polyprotein that is processed by both host and viral proteases to yield functional viral proteins. The viral NS2B/NS3 protease is responsible for several of these cleavages and is therefore essential for viral replication.[1]

This compound (1-hexadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-bromide (1:1)) was identified as a potent inhibitor of DENV replication through a high-throughput screen of approximately 60,000 compounds using a stable DENV-2 replicon cell line.[2] It exhibits a selective antiviral spectrum, inhibiting all four DENV serotypes but not the related Japanese encephalitis virus (JEV).[1]

Quantitative Analysis of this compound Activity

The antiviral and inhibitory activity of this compound has been quantified through various assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay | Reference |

| EC₅₀ | 1.03 ± 0.09 μM | DENV-2 Replicon Luciferase Assay | [1][2] |

| EC₅₀ | 0.23 ± 0.01 μM | DENV-2 Viral Yield Reduction Assay | [3] |

| IC₅₀ | 22.63 ± 0.74 μM | Recombinant DENV-2 NS2B/NS3 Protease Assay | [3] |

| Table 1: In Vitro Efficacy and Potency of this compound |

| Construct | Fold Resistance to this compound | Reference |

| DENV Replicon with E66G mutation | 15.2-fold | [2] |

| Infectious DENV cDNA clone with E66G mutation | 17.2-fold | [2] |

| Recombinant NS2B/NS3 Protease with E66G mutation | 3.1-fold | [2] |

| Table 2: this compound Resistance Conferred by the E66G Mutation |

Proposed Mechanism of Action: An Allosteric Inhibition Model

The primary evidence for the mechanism of action of this compound comes from drug resistance studies. Sequencing of this compound-resistant DENV replicons consistently identified a single amino acid substitution, E66G, in the NS3 protease domain.[1][2] This residue is not located within the active site of the protease. Instead, it is situated at the interface between the NS3 protease and helicase domains.[1] This suggests that this compound does not compete with the substrate for the active site but rather binds to an allosteric site, interfering with the normal function of the protease. It is hypothesized that binding of this compound to the protease-helicase interface disrupts the conformation or dynamics of the NS3 protein, thereby inhibiting its proteolytic activity.[1]

Experimental Protocols

Recombinant DENV NS2B/NS3 Protease Expression and Purification

This protocol describes the general steps for producing the recombinant DENV NS2B/NS3 protease for use in in vitro assays.

-

Construct Design: A common construct links the hydrophilic cofactor domain of NS2B (approx. 40-50 amino acids) to the N-terminus of the NS3 protease domain (approx. 180 amino acids) via a flexible glycine-serine linker. This single-chain protein is often fused to an N-terminal affinity tag (e.g., 6x-His or GST) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB or TB medium.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, and a nuclease).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione agarose for GST-tagged proteins).

-

Wash the column with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for Ni-NTA).

-

Elute the protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole for Ni-NTA).

-

(Optional) If required, cleave the affinity tag using a specific protease (e.g., TEV or thrombin) and remove the tag and protease by a second round of affinity chromatography.

-

Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.

-

-

Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blot analysis.

DENV Replicon Luciferase Assay

This cell-based assay is used to quantify the effect of compounds on DENV RNA replication.

-

Cell Seeding: Seed a stable cell line harboring a DENV replicon (e.g., BHK-21 cells) in 96-well plates. The replicon contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase) in place of the structural protein genes.

-

Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

-

Cell Lysis and Luciferase Measurement:

-

Remove the culture medium and wash the cells with PBS.

-

Add a passive lysis buffer to the cells.

-

Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase substrate.

-

-

Data Analysis:

-

Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo) to account for any cytotoxic effects of the compound.

-

Calculate the percent inhibition of replication relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Plaque Reduction Neutralization Test (PRNT)

This assay is used to determine the viral yield in the presence of an inhibitor.

-

Cell Seeding: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 6- or 12-well plates and grow to confluency.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of DENV (e.g., 50-100 plaque-forming units). Incubate this mixture to allow the compound to bind to the virus or affect the cells.

-

Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus.

-

Incubation: Incubate the plates for several days (e.g., 5-7 days) to allow for plaque formation.

-

Plaque Visualization and Counting:

-

Fix the cells with a fixative (e.g., formaldehyde).

-

Stain the cells with a staining solution (e.g., crystal violet). The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the concentration of the compound that reduces the number of plaques by 50% (PRNT₅₀).

-

Summary and Future Directions

This compound represents a promising class of DENV inhibitors that act through an allosteric mechanism. The identification of the E66G resistance mutation provides a crucial starting point for understanding the molecular details of its interaction with the NS3 protease. While the lack of a co-crystal structure of the this compound-protease complex is a current limitation, the data strongly support a model of inhibition via binding to the protease-helicase interface.

Future research should focus on:

-

Structural Studies: Obtaining a high-resolution crystal or cryo-EM structure of this compound in complex with the full-length DENV NS2B/NS3 protein is a critical next step to validate the proposed binding site and elucidate the precise mechanism of allosteric inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will be essential to improve its potency and drug-like properties.

-

Binding Affinity and Kinetic Studies: Characterizing the direct binding of this compound to the protease using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will provide valuable thermodynamic and kinetic data.

A deeper understanding of the structural biology of the this compound-DENV protease interaction will undoubtedly accelerate the development of novel and effective allosteric inhibitors for the treatment of dengue fever.

References

- 1. Dengue virus serotype 2 NS2B-NS3 protease fusion construct small scale expression and purification for Creo... [protocols.io]

- 2. protocols.io [protocols.io]

- 3. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Antiviral and Cytotoxicity Profile of BP13944: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical data on BP13944, a novel small-molecule inhibitor of the Dengue virus (DENV). The following sections detail its antiviral activity, cytotoxicity in host cells, and the experimental methodologies used in its initial characterization.

Executive Summary

This compound was identified as a potent inhibitor of Dengue virus replication through a high-throughput screening of 60,000 compounds.[1][2] This small molecule has demonstrated activity against all four serotypes of DENV.[3] The mechanism of action is believed to be the inhibition of the viral NS3 protease, a key enzyme in the viral replication cycle.[1][3] Cytotoxicity studies have been conducted to establish a preliminary therapeutic window. This document summarizes the key quantitative data and experimental protocols from these foundational studies.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound have been quantified using various assays. The key parameters are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Virus/System | Cell Line | Value | Reference |

| EC50 | DENV-2 Replicon | - | 1.03 ± 0.09 μM | [1][2] |

| EC50 | DENV-2 | - | 0.23 ± 0.01 μM | [4] |

| IC50 | DENV-2 NS2B/NS3 Protease | - | 22.63 ± 0.74 µM | [4] |

| IC50 | DENV NS3 Helicase | - | > 50 μM | [3] |

| Effective Concentration | All four DENV serotypes | BHK-21 | 8 μM | [3] |

| Viral Titer Reduction | DENV-2 | BHK-21 | >10,000-fold at 12 μM | [3] |

Table 2: Cytotoxicity Profile of this compound

| Parameter | Cell Line | Value | Reference |

| CC50 | - | 72.40 ± 0.95 μM | [3] |

| Non-toxic Concentration | - | < 15 μM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

High-Throughput Screening (HTS) with DENV Replicon Cells

This protocol was used for the initial discovery of this compound from a large compound library.

-

Cell Line: A stable cell line harboring a DENV serotype 2 (DENV-2) luciferase replicon was used.[1][2]

-

Compound Library: A library of 60,000 small molecules was screened.[1][2]

-

Assay Procedure:

-

The DENV-2 replicon cells were seeded in multi-well plates.

-

Compounds from the library were added to the wells at a defined concentration.

-

The cells were incubated for a period to allow for viral replication and reporter gene expression.

-

Luciferase activity was measured as a surrogate for DENV replication.

-

Compounds that significantly reduced luciferase expression without causing cytotoxicity were identified as primary hits.

-

Cell Viability (Cytotoxicity) Assay

This assay was performed to determine the concentration of this compound that is toxic to host cells.

-

Cell Lines: Baby Hamster Kidney (BHK-21) cells and human hepatoma (Huh-7) cells were used.[3][5]

-

Assay Procedure:

-

Cells were seeded in 96-well plates.

-

A serial dilution of this compound was added to the cells.

-

The plates were incubated for a specified period (e.g., 72 hours).

-

Cell viability was assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.[5]

-

Viral Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced by infected cells treated with this compound.

-

Cell Line: BHK-21 cells were used for this assay.[3]

-

Virus Strains: All four serotypes of DENV were tested.[3]

-

Assay Procedure:

-

BHK-21 cells were seeded in multi-well plates.

-

The cells were treated with various concentrations of this compound.

-

The cells were then infected with DENV at a specific multiplicity of infection (MOI), for example, 0.1.[3]

-

The infection was allowed to proceed for 72 hours.[3]

-

The culture supernatant, containing progeny virus, was collected.

-

The viral titer in the supernatant was determined by a plaque formation assay on a fresh monolayer of susceptible cells.

-

The reduction in viral yield was calculated by comparing the titers from treated and untreated cells.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

This method was used to measure the effect of this compound on viral RNA replication.

-

Cell Line and Virus: BHK-21 cells were infected with DENV-2.[3]

-

Treatment: Cells were treated with this compound (e.g., 12 μM) for 16 hours prior to infection.[3]

-

Infection: Cells were infected with DENV-2 at MOIs of 0.1 and 1.0.[3]

-

RNA Extraction: At 72 hours post-infection, total RNA was extracted from the cells.[3]

-

qRT-PCR:

-

The extracted RNA was reverse transcribed to cDNA.

-

Quantitative PCR was performed using primers specific for the positive-strand DENV-2 RNA.

-

The levels of viral RNA were normalized to an internal control housekeeping gene.

-

The fold reduction in viral RNA in treated cells was calculated relative to untreated cells. At an MOI of 0.1 and 1.0, this compound treatment led to 7- and 17-fold reductions in positive-strand viral RNA levels, respectively.[3]

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for the discovery of this compound and its proposed mechanism of action.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Proposed mechanism of action of this compound on the DENV life cycle.

References

- 1. A novel dengue virus inhibitor, this compound, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BP13944 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP13944 is a novel small-molecule inhibitor of the Dengue virus (DENV), demonstrating potent antiviral activity against all four serotypes.[1][2][3] This compound was identified through high-throughput screening using a stable cell line containing a DENV-2 replicon with a luciferase reporter.[1][2][3] Mechanistic studies have revealed that this compound likely targets the DENV NS3 protease, a critical enzyme for viral replication.[1][2][3] This document provides detailed protocols for the use of this compound in various cell culture-based assays to study its antiviral effects.

Mechanism of Action

This compound inhibits DENV replication by interfering with the function of the NS3 protease.[1][2][3] The NS3 protease, in complex with its cofactor NS2B, is responsible for cleaving the viral polyprotein, a crucial step in the formation of the viral replication complex. By disrupting NS3 protease activity, this compound effectively halts viral RNA synthesis.[1] Studies have shown that resistance to this compound is associated with an E66G amino acid substitution in the NS3 protease domain, further supporting this proposed mechanism.[1][2][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in cell culture.

| Parameter | Cell Line | Value | Reference |

| EC50 (50% Effective Concentration) | DENV-2 Replicon in BHK-21 | 1.03 ± 0.09 µM | [1][2][3] |

| CC50 (50% Cytotoxic Concentration) | BHK-21 | 72.40 ± 0.95 µM | [1] |

| DENV Serotype | Cell Line | This compound Concentration | Effect | Reference |

| DENV-1 | BHK-21 | 8 µM | Significant reduction in viral yield | [1] |

| DENV-2 | BHK-21 | 8 µM | Significant reduction in viral yield | [1] |

| DENV-3 | BHK-21 | 8 µM | Significant reduction in viral yield | [1] |

| DENV-4 | BHK-21 | 8 µM | Significant reduction in viral yield | [1] |

| JEV (Japanese Encephalitis Virus) | BHK-21 | 12 µM | No significant inhibition | [1] |

Experimental Protocols

DENV Replicon Luciferase Reporter Assay

This assay is used to determine the effect of this compound on DENV RNA replication.

Materials:

-

BHK-21 cells stably expressing a DENV replicon with a luciferase reporter gene

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed the DENV replicon-expressing BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Viral Yield Reduction Assay (Plaque Assay)

This assay quantifies the production of infectious viral particles from DENV-infected cells treated with this compound.

Materials:

-

BHK-21 or Huh7 cells

-

DENV stock (any of the four serotypes)

-

Complete growth medium

-

This compound stock solution

-

Overlay medium (e.g., MEM with 2% FBS and 0.8% methylcellulose)

-

Crystal violet staining solution

-

12-well plates

Protocol:

-

Seed BHK-21 cells in 12-well plates at a density of 1 x 10^5 cells per well and incubate overnight.[1]

-

Pre-treat the cells with various concentrations of this compound in complete growth medium for 16 hours.[1]

-

Infect the cells with DENV at a Multiplicity of Infection (MOI) of 0.1 for 2 hours.[1]

-

After infection, remove the virus inoculum and wash the cells with PBS.

-

Add fresh medium containing the respective concentrations of this compound and incubate for 72 hours.[1]

-

Collect the culture supernatants, which contain the progeny virus.

-

To determine the viral titer, perform a plaque assay. Seed fresh BHK-21 cells in 6-well plates.

-

Once the cells are confluent, infect them with serial dilutions of the collected supernatants for 2 hours.

-

Remove the inoculum and overlay the cells with the overlay medium.

-

Incubate for 5-7 days until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.

-

Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) and determine the percentage of viral yield reduction compared to the vehicle control.

Cytotoxicity Assay (MTS Assay)

This assay is performed to determine the cytotoxic effect of this compound on the host cells.

Materials:

-

BHK-21 cells (or other host cell line)

-

Complete growth medium

-

This compound stock solution

-

MTS reagent

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound for the same duration as the antiviral assays (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Mandatory Visualizations

Caption: Mechanism of action of this compound in inhibiting DENV replication.

Caption: General experimental workflow for evaluating this compound.

References

- 1. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel dengue virus inhibitor, this compound, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Application Notes and Protocols for BP13944 in In Vitro Dengue Virus (DENV) Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BP13944, a potent small-molecule inhibitor of Dengue virus (DENV), in in vitro studies. The information compiled herein is designed to guide researchers in accurately assessing the antiviral efficacy and cytotoxicity of this compound.

Compound Profile: this compound

This compound has been identified as a selective inhibitor of all four DENV serotypes.[1] It functions by targeting the viral NS2B/NS3 protease, a crucial enzyme in the DENV replication cycle.[1][2] Resistance studies have shown that a specific amino acid substitution (E66G) in the NS3 protease domain confers resistance to this compound, further validating its mechanism of action.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in DENV inhibition studies.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 (50% Effective Concentration) | 1.03 ± 0.09 μM | BHK-21 cells with DENV-2 replicon | Replicon-based luciferase reporter assay | [1][2][3] |

| CC50 (50% Cytotoxic Concentration) | 72.40 ± 0.95 μM | BHK-21 cells | MTS-based cytotoxicity assay | [1] |

| Selectivity Index (SI) | >70 (Calculated as CC50/EC50) | BHK-21 cells | - | [1] |

| DENV Serotype | Concentration of this compound | Fold Reduction in Viral Titer | Cell Line | Assay | Reference |

| DENV-1 | 8 μM | 457-fold | BHK-21 | Viral Yield Reduction Assay | [1] |

| DENV-2 | 8 μM | 14,333-fold | BHK-21 | Viral Yield Reduction Assay | [1] |

| DENV-3 | 8 μM | 801-fold | BHK-21 | Viral Yield Reduction Assay | [1] |

| DENV-4 | 8 μM | 3,826-fold | BHK-21 | Viral Yield Reduction Assay | [1] |

| DENV-2 | 12 μM | >10,000-fold | BHK-21 | Viral Yield Reduction Assay | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Virus Strains

-

Cell Line: Baby Hamster Kidney (BHK-21) cells are a suitable host for DENV propagation and inhibition assays.[1]

-

Virus Strains: All four serotypes of DENV (DENV-1, DENV-2, DENV-3, and DENV-4) can be used to assess the broad-spectrum activity of this compound.[1]

Viral Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced by cells treated with the inhibitor.

Materials:

-

BHK-21 cells

-

DENV stock (of desired serotype)

-

12-well plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

Protocol:

-

Seed BHK-21 cells at a density of 1 x 10^5 cells per well in 12-well plates and incubate for 4 hours at 37°C.[1]

-

Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 15 µM is recommended to determine the dose-dependent effect.[1]

-

Sixteen hours prior to infection, add 500 µL of the prepared this compound dilutions or DMSO control to the respective wells.[1]

-

Infect the cells with DENV at a Multiplicity of Infection (MOI) of 0.1 or 1.[1]

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

-

Harvest the culture supernatant.

-

Determine the viral titer in the supernatant using a Plaque Formation Assay.

Plaque Formation Assay

This assay is used to quantify the number of infectious virus particles (Plaque Forming Units or PFU) in a sample.

Materials:

-

BHK-21 cells

-

6-well plates

-

Culture supernatant from the Viral Yield Reduction Assay

-

Culture medium

-

Agarose or methylcellulose overlay medium

Protocol:

-

Seed BHK-21 cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the harvested culture supernatants.

-

Infect the BHK-21 cell monolayers with the diluted virus samples.

-

After an adsorption period (typically 1-2 hours), remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaques to form (typically 5-7 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the viral titer in PFU/mL.

DENV Replicon Assay

This cell-based assay utilizes a DENV replicon system, often expressing a reporter gene like luciferase, to specifically measure the effect of an inhibitor on viral RNA replication, independent of virus entry and assembly.[1]

Materials:

-

BHK-21 cells harboring a stable DENV-2 replicon with a luciferase reporter.[1]

-

96-well plates

-

Culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Luciferase assay reagent

Protocol:

-

Seed the DENV-2 replicon-harboring BHK-21 cells in 96-well plates.

-

Treat the cells with various concentrations of this compound.

-

Incubate for 48 to 72 hours.[1]

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

A decrease in luciferase activity corresponds to the inhibition of DENV RNA replication.[1]

Cytotoxicity Assay (MTS-based)

This assay determines the concentration at which the compound becomes toxic to the cells, which is crucial for distinguishing antiviral effects from cytotoxic effects.

Materials:

-

BHK-21 cells

-

96-well plates

-

Culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

MTS-based tetrazolium salt solution

Protocol:

-

Seed BHK-21 cells in 96-well plates.

-

Treat the cells with a range of this compound concentrations (e.g., up to 40 µM or higher).[1]

-

Incubate for the same duration as the antiviral assays (e.g., 72 hours).

-

Add the MTS reagent to the wells and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength.

-

Cell viability is proportional to the absorbance, and the CC50 value can be calculated.

Visualizations

Caption: Experimental workflow for assessing this compound antiviral activity.

References

- 1. A Novel Dengue Virus Inhibitor, this compound, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel dengue virus inhibitor, this compound, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

BP13944 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP13944 is a novel small molecule inhibitor of the Dengue virus (DENV), identified through high-throughput screening of a large compound library.[1][2] It has demonstrated potent antiviral activity against all four serotypes of DENV in cell-based assays.[1][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in experimental settings.

Chemical Properties and Mechanism of Action

This compound is a quaternary ammonium salt characterized by a long aliphatic side chain.[1] Its primary mechanism of action is the inhibition of the DENV NS2B/NS3 protease, a viral enzyme essential for processing the viral polyprotein and subsequent viral replication.[1][2][3][4] Resistance to this compound has been mapped to a specific amino acid substitution (E66G) in the NS3 protease domain, further confirming its target.[1][2][3][4] this compound has been shown to be effective at concentrations that are not cytotoxic to host cells.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published research.

| Parameter | Value | Cell Line | Reference |

| EC50 (50% Effective Concentration) | 1.03 ± 0.09 µM | DENV-2 replicon cells | [1][2][5] |

| CC50 (50% Cytotoxic Concentration) | > 15 µM | Various | [1] |

| Resistance Mutation | E66G in NS3 Protease | DENV-2 replicon cells | [1][2][4] |

Solubility and Preparation of Stock Solutions

Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results.

Solubility:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Protocol for Preparation of Stock and Working Solutions:

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, nuclease-free water or cell culture medium (e.g., DMEM, RPMI-1640)

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of this compound is required for this calculation. If not provided by the supplier, refer to the chemical datasheet.

-

Dissolution in DMSO:

-

Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., for an EC50 determination, a range of concentrations from 0.1 µM to 10 µM might be appropriate).

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

-

Experimental Protocols

The following are generalized protocols for common antiviral assays where this compound can be evaluated.

Protocol 1: Dengue Virus Replicon Assay

This assay is used to determine the effect of this compound on DENV RNA replication in a cell-based system that does not produce infectious virus particles.

Materials:

-

Huh-7 or BHK-21 cells stably expressing a DENV replicon (e.g., containing a luciferase reporter gene)

-

Complete cell culture medium

-

This compound working solutions

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the DENV replicon cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Compound Treatment: After 24 hours, remove the culture medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle control. Calculate the EC50 value by plotting the normalized data against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Yield Reduction Assay

This assay measures the effect of this compound on the production of infectious DENV particles.

Materials:

-